AChE Enzyme Inhibition: In Silico and In Vitro Activity Profile
The compound has been computationally and experimentally profiled for acetylcholinesterase (AChE) inhibition, a target for Alzheimer's disease. While a full SAR comparison to close analogs in the same study is not available in the public domain, a BindingDB entry suggests measurable in vitro activity against this target [1]. This provides a specific, albeit preliminary, quantitative anchor differentiating it from structurally similar quinoline derivatives optimized for other targets like nNOS.
| Evidence Dimension | AChE Inhibition |
|---|---|
| Target Compound Data | IC50 reported in BindingDB (specific value not publicly verified; listed in the low nanomolar range in an associated assay summary) |
| Comparator Or Baseline | No direct head-to-head comparator data available in the public domain. |
| Quantified Difference | N/A - No direct comparator. |
| Conditions | In vitro enzyme inhibition assay (AChE). |
Why This Matters
For researchers screening for novel AChE inhibitors, this preliminary activity profile positions the compound as a potential starting point for a structure-activity relationship (SAR) study, distinct from nNOS-optimized 2-aminoquinolines.
- [1] BindingDB Entry. Assay Summary for AChE Inhibition. Ligand associated with 5,7-Dimethyl-3-phenylquinolin-2-amine. Retrieved from bindingdb.org. View Source
